Einecs 307-133-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nitrononanedioic acid, 2,2’-iminodiethanol complex involves the reaction of nonanedioic acid with 2,2’-iminodiethanol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to maintain product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Nitrononanedioic acid, 2,2’-iminodiethanol complex undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Nitrononanedioic acid, 2,2’-iminodiethanol complex has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of polymers, resins, and coatings.
Wirkmechanismus
The mechanism by which Nitrononanedioic acid, 2,2’-iminodiethanol complex exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonanedioic acid: A precursor in the synthesis of Nitrononanedioic acid, 2,2’-iminodiethanol complex.
2,2’-Iminodiethanol: Another precursor used in the synthesis.
Adipic acid: Similar in structure but with different properties and applications.
Uniqueness
Nitrononanedioic acid, 2,2’-iminodiethanol complex is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and applications. Its ability to form stable complexes with metals and other compounds makes it valuable in various industrial and research contexts.
Eigenschaften
CAS-Nummer |
97552-81-3 |
---|---|
Molekularformel |
C17H37N3O10 |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethanol;2-nitrononanedioic acid |
InChI |
InChI=1S/C9H15NO6.2C4H11NO2/c11-8(12)6-4-2-1-3-5-7(9(13)14)10(15)16;2*6-3-1-5-2-4-7/h7H,1-6H2,(H,11,12)(H,13,14);2*5-7H,1-4H2 |
InChI-Schlüssel |
LJRVUGWLUIGOAA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC(=O)O)CCC(C(=O)O)[N+](=O)[O-].C(CO)NCCO.C(CO)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.